molecular formula C16H14ClN3O3S B564965 Dehydroindapamid-d3 CAS No. 1185057-48-0

Dehydroindapamid-d3

Katalognummer: B564965
CAS-Nummer: 1185057-48-0
Molekulargewicht: 366.834
InChI-Schlüssel: LWCDXWWLUHMMJI-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dehydro Indapamide-d3 is a deuterium-labeled analogue of Dehydro Indapamide, which is a metabolite of Indapamide. Indapamide is a thiazide-like diuretic drug commonly used in the treatment of hypertension and decompensated heart failure . The deuterium labeling in Dehydro Indapamide-d3 allows for its use in various scientific research applications, particularly in the study of metabolic pathways and drug interactions.

Wissenschaftliche Forschungsanwendungen

Dehydro Indapamide-d3 is extensively used in scientific research due to its deuterium labeling, which allows for precise tracking in metabolic studies. Its applications include:

Wirkmechanismus

Target of Action

Dehydro Indapamide-d3, a derivative of Indapamide, primarily targets Carbonic Anhydrase 2 . Carbonic Anhydrase 2 is an enzyme found in red blood cells and other tissues, playing a crucial role in maintaining acid-base balance in the body .

Mode of Action

It is believed to interact with its target enzyme, leading to changes in the body’s fluid balance and electrolyte levels . This interaction can result in diuresis, or increased urine production, which helps lower blood pressure .

Biochemical Pathways

Dehydro Indapamide-d3 is thought to be involved in the dehydrogenation pathway by cytochromes P450 . This pathway is crucial for the metabolism of various substances in the body . The downstream effects of this pathway can influence the body’s fluid and electrolyte balance, potentially impacting blood pressure regulation .

Pharmacokinetics

It is known that indapamide, the parent compound, is quickly absorbed from the gastrointestinal tract, with peak plasma concentrations seen 1-2 hours after dosing . It is extensively metabolized in the liver and excreted in the urine . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact the bioavailability of the compound .

Result of Action

The primary result of Dehydro Indapamide-d3’s action is the reduction of blood pressure. This is achieved through its diuretic effect, which leads to increased urine production and decreased fluid volume in the body . This can help manage conditions like hypertension and edema due to congestive heart failure .

Action Environment

The action, efficacy, and stability of Dehydro Indapamide-d3 can be influenced by various environmental factors. These may include the individual’s health status, diet, and other medications they may be taking. For instance, certain foods or drugs may interact with Dehydro Indapamide-d3, potentially altering its effectiveness . Furthermore, factors such as temperature and pH could impact the stability of the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dehydro Indapamide-d3 is synthesized through the oxidation of Indapamide. The oxidation can be catalyzed by either manganese dioxide or 2,3-dichloro-5,6-dicyanobenzoquinone. For the manganese dioxide-catalyzed reaction, 200 mg of Indapamide is dissolved in 30 mL of acetone, and 1 g of manganese dioxide is added to the solution .

Industrial Production Methods: While specific industrial production methods for Dehydro Indapamide-d3 are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of deuterium labeling requires specialized facilities to incorporate deuterium atoms accurately.

Analyse Chemischer Reaktionen

Types of Reactions: Dehydro Indapamide-d3 undergoes various chemical reactions, including:

    Oxidation: The primary reaction for its synthesis.

    Reduction: Potential reduction reactions to revert to Indapamide.

    Substitution: Possible substitution reactions involving the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide or 2,3-dichloro-5,6-dicyanobenzoquinone in acetone.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Reagents like alkyl halides for sulfonamide substitution.

Major Products:

    Oxidation: Dehydro Indapamide-d3.

    Reduction: Indapamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

    Indapamide: The parent compound, used as a diuretic.

    Hydroxyindapamide: Another metabolite with similar antioxidant activity.

    Chlorothiazide: A thiazide diuretic with a similar mechanism of action.

Uniqueness: Dehydro Indapamide-d3 is unique due to its deuterium labeling, which provides advantages in research applications by allowing precise tracking and analysis of metabolic pathways. This makes it a valuable tool in both academic and industrial research settings.

Biologische Aktivität

Dehydro Indapamide-d3 is a deuterated derivative of indapamide, a thiazide-like diuretic primarily used for the treatment of hypertension and edema. The unique labeling with deuterium allows for enhanced tracking in metabolic studies, providing insights into its biological activity and pharmacokinetics. This article explores the biological mechanisms, effects, and clinical implications of Dehydro Indapamide-d3.

Target Enzymes and Pathways

Dehydro Indapamide-d3 primarily interacts with Carbonic Anhydrase 2 and Cytochrome P450 3A4 (CYP3A4) . The interaction with these enzymes influences various biochemical pathways, particularly those related to fluid balance and electrolyte regulation. The compound inhibits sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased sodium and water excretion, which effectively reduces blood pressure.

Pharmacokinetics

Dehydro Indapamide-d3 is rapidly absorbed following oral administration, with peak plasma concentrations typically occurring within 1-2 hours. Its pharmacokinetic profile is characterized by a half-life that supports once-daily dosing, making it convenient for chronic management of hypertension.

Biological Effects

The biological effects of Dehydro Indapamide-d3 extend beyond diuresis. It has been shown to improve endothelial function and reduce cardiovascular morbidity and mortality in hypertensive patients. In clinical studies, long-term treatment with indapamide (and by extension, its derivatives) has resulted in significant reductions in all-cause mortality (−15%), cardiovascular death (−21%), and fatal strokes (−36%) compared to placebo .

Rhabdomyolysis Association

A notable concern in the use of indapamide derivatives is their association with rhabdomyolysis. A review of cases indicated that indapamide was the suspected drug in multiple instances of rhabdomyolysis, often accompanied by hypokalemia or hyponatremia. This highlights the need for careful monitoring of electrolyte levels during treatment .

Comparative Studies

In a randomized controlled trial comparing indapamide to hydrochlorothiazide in patients with hypertension and diabetes, indapamide demonstrated superior improvements in both endothelial function and left ventricular performance after six months of treatment. This suggests that Dehydro Indapamide-d3 may have additional cardiovascular protective effects beyond its diuretic properties .

Research Applications

Dehydro Indapamide-d3 is utilized in various research contexts:

  • Pharmacokinetic Studies : Its deuterium labeling allows researchers to track metabolic pathways more accurately.
  • Drug Interaction Studies : Investigating its interactions with CYP enzymes aids in understanding drug metabolism.
  • Clinical Trials : Used as a reference compound in studies assessing hypertension treatments .

Summary of Biological Activity

Aspect Details
Primary Targets Carbonic Anhydrase 2, CYP3A4
Mechanism Inhibits sodium reabsorption; promotes diuresis
Pharmacokinetics Rapid absorption; peak plasma levels at 1-2 hours
Clinical Outcomes Reduces all-cause mortality by 15%, cardiovascular death by 21%
Adverse Effects Risk of rhabdomyolysis; monitor electrolyte levels

Eigenschaften

IUPAC Name

4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)indol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCDXWWLUHMMJI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.